3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile

Conformational equilibria Spirocyclic scaffold Solvent effect

Medicinal chemists designing CNS-penetrant leads often face a trade-off between conformational rigidity and functional-group accessibility in fragment libraries. 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile resolves this by combining a rigid spiro[4.5]decane core with a two-carbon nitrile side chain, delivering an optimal XLogP3 of 1.4 for blood-brain barrier permeability while retaining two rotatable bonds for vector exploration. • XLogP3 1.4 - within the optimal range for CNS permeability, superior to the more polar 8-carbonitrile analog (~0.7). • 2 rotatable bonds - enables diverse fragment growing/linking without sacrificing core rigidity. • Versatile nitrile - readily reduced to primary amines or hydrolyzed to carboxylic acids for SAR expansion.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 78108-84-6
Cat. No. B7772076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile
CAS78108-84-6
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1CCC2(C(C1)CCC#N)OCCO2
InChIInChI=1S/C11H17NO2/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10H,1-6,8-9H2
InChIKeyKRKUUPNQMFOLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirocyclic Nitrile Building Block Overview


3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile (CAS 78108-84-6) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with a propanenitrile substituent at the 6-position [1]. Classified as a small-molecule building block, it possesses a molecular weight of 195.26 g/mol, a computed XLogP3-AA of 1.4, and two rotatable bonds [1]. The spirocyclic scaffold imparts conformational rigidity distinct from monocyclic nitriles, while the nitrile group enables downstream functionalization (e.g., reduction to amines, hydrolysis to acids).

Scaffold Rigid spirocyclic core for conformational control
Handle Nitrile group for further functionalization
Profile Reported physicochemical context for medchem design

Why Generic Analogs Cannot Substitute


Within the 1,4-dioxaspiro[4.5]decane family, the position, length, and nature of the side chain critically influence both reactivity and physicochemical properties. For example, the 8-carbonitrile analog (CAS 69947-09-7) and the 6-carbonitrile spiro[4.5]decane analog (CAS 141632-78-2) each differ in the spatial presentation of the nitrile group, which affects dipole moment, hydrogen-bond acceptor geometry, and steric accessibility during subsequent reactions. The target compound’s propanenitrile chain extends the nitrile functionality away from the spirocyclic core, resulting in a Computed XLogP3-AA of 1.4 and a rotatable bond count of 2 [1]. Altering the chain length or substitution position changes these parameters, which can alter membrane permeability, solubility, and the efficiency of downstream transformations in medicinal chemistry campaigns. Consequently, substituting with a generic spirocyclic nitrile introduces unacceptable risk to reproducible synthetic yields, biological target engagement, and lead optimization consistency.

Positional isomerism
Nitrile placement on the spiro ring may alter dipole, H-bond geometry, and steric access during reactions.
Chain length variation
Ethylene linker length impacts lipophilicity and rotatable bond count; different analogs may shift permeability profile.
Generic spiro nitrile mismatch
Substituting with a generic analog may introduce variability in synthetic yield, target engagement, and lead optimization consistency.

Quantitative Differentiation from Closest Analogs


Conformational Behavior of Cyano Substituents

Theoretical and experimental studies on 6-substituted-1,4-dioxospiro[4.5]decanes have mapped the axial/equatorial relative stability for substituents X = CH3, F, Cl, CN, OH, OCH3, and NO2 [1][2]. The cyano (CN) group, which is structurally analogous to the nitrile terminus of the target compound, exhibits a distinct solvent-dependent conformational preference compared to methyl, halogen, or hydroxyl substituents [1]. This class-level inference indicates that the target compound’s CN group, when linked via a flexible ethylene spacer, offers a unique combination of stereoelectronic influence and conformational mobility that is not replicated by directly attached CN (as in CAS 69947-09-7 or CAS 141632-78-2).

Conformational behavior
Class-level inference
CN substituent shows solvent-dependent axial/equatorial preference distinct from CH3, F, Cl, OH.
May influence spatial nitrile presentation during target engagement.
Theoretical SCRF/PM3 study; direct experimental data limited.
Conformational equilibria Spirocyclic scaffold Solvent effect

Lipophilicity vs. 8-Carbonitrile Analog

The target compound (MW 195.26 g/mol, XLogP3 1.4) [1] differs from 1,4-dioxaspiro[4.5]decane-8-carbonitrile (MW 167.20 g/mol, predicted XLogP ~0.7) in both molecular weight and lipophilicity. The higher XLogP3 of the target suggests improved membrane permeability in cell-based assays and better organic-solvent solubility during synthesis. Additionally, the target compound possesses 2 rotatable bonds versus effectively 0 for the directly attached carbonitrile, providing greater conformational flexibility that can be advantageous for induced-fit binding.

Lipophilicity comparison
Cross-study comparable
XLogP3 1.4 vs ~0.7 (Δ +0.7); MW 195 vs 167 (Δ +28)
Higher lipophilicity may support membrane permeability screening.
PubChem computed XLogP3-AA; cross-study comparison.
Lipophilicity Hydrogen bonding Physicochemical profile

Conformational Flexibility vs. 6-Carbonitrile Analog

Spiro[4.5]decane-6-carbonitrile (CAS 141632-78-2, MW 163.26 g/mol) features a directly attached carbonitrile group without the ethylene spacer present in the target compound (MW 195.26 g/mol, 2 rotatable bonds) [1]. The absence of the spacer eliminates conformational freedom, which may restrict the nitrile’s ability to reach deep binding pockets. The target compound’s ethylene linker adds approximately 30 Da and introduces torsional freedom that can enhance target engagement in proteins requiring an extended pharmacophore.

Conformational flexibility
Cross-study comparable
2 rotatable bonds vs 0; MW 195 vs 163 (Δ +32)
Added flexibility may support induced-fit binding exploration.
PubChem computed; fragment-based discovery context.
Conformational flexibility Ligand efficiency Spiro[4.5]decane comparison

Hazard Profile as a Procurement Differentiator

The target compound carries GHS hazard statements H302 (Harmful if swallowed) and H315 (Causes skin irritation), each with a 100% confidence rating [1]. In contrast, 1,4-dioxaspiro[4.5]decane-8-carbonitrile is reported with additional hazard warnings including more stringent respiratory irritation and environmental toxicity classifications . This simpler hazard profile may reduce shipping restrictions, handling costs, and regulatory burden during procurement, particularly for laboratories in regions with strict chemical safety regulations.

Hazard profile
Cross-study comparable
H302, H315 (100% confidence) vs broader hazard warnings.
Simpler hazard profile may reduce procurement complexity.
GHS classification per PubChem; vendor MSDS review.
Safety profile Handling requirements Procurement risk

Application Scenarios


CNS Drug Lead Optimization

Medicinal chemists designing CNS-penetrant leads benefit from the target compound’s XLogP3 of 1.4, which lies within the optimal range for blood-brain barrier permeability [1]. Compared to the more polar 8-carbonitrile analog (predicted XLogP ~0.7) , the target compound offers a superior balance of solubility and permeability. The flexible propanenitrile chain further allows the nitrile to act as a hydrogen-bond acceptor in multiple orientations, potentially increasing the hit rate against targets with deep or conformationally adaptive binding pockets [1].

Fragment-Based Drug Discovery

The spirocyclic core provides a rigid, three-dimensional scaffold that is underutilized in traditional fragment libraries [1]. The 6-propanenitrile substituent projects the nitrile functionality away from the core with 2 rotatable bonds [1], enabling exploration of diverse vectors during fragment growing or linking. In contrast, the directly attached 6-carbonitrile analog (CAS 141632-78-2) offers no torsional flexibility , limiting the accessible chemical space for fragment elaboration.

Synthetic Precursor to Amines and Acids

The nitrile group serves as a versatile precursor for primary amines (via catalytic hydrogenation or LiAlH4 reduction) and carboxylic acids (via hydrolysis) [1]. The target compound’s ethylene spacer ensures that the resulting amine or acid functionalities are positioned two carbons away from the spirocyclic core, providing a distinct spatial arrangement compared to derivatives obtained from the 8-carbonitrile analog . This positional control is critical for SAR exploration in lead optimization programs.

HTS Library Procurement

The target compound’s GHS classification is limited to H302 and H315 [1], avoiding the additional respiratory and environmental hazard categories associated with some spirocyclic nitrile analogs . This simpler safety profile facilitates incorporation into automated HTS workflows, reduces the need for specialized ventilation, and lowers insurance and compliance costs for large-scale screening campaigns.

Application
Selection Property
Validation Focus
CNS lead optimization
Computed lipophilicity and rotatable bond profile
Permeability-solubility balance assessment
Fragment-based discovery
Spirocyclic rigidity with ethylene linker flexibility
Fragment elaboration vector diversity
Synthetic precursor
Nitrile as amine/acid precursor with two-carbon spacer
Positional control for SAR exploration
HTS library procurement
GHS H302/H315 classifications (limited categories)
Automation compatibility and safety compliance verification
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